molecular formula C7H8O4S B13296417 4-Methanesulfonylbenzene-1,2-diol

4-Methanesulfonylbenzene-1,2-diol

Cat. No.: B13296417
M. Wt: 188.20 g/mol
InChI Key: CFUJIEQXLCNWHW-UHFFFAOYSA-N
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Description

4-Methanesulfonylbenzene-1,2-diol is a substituted aromatic diol featuring a methanesulfonyl (-SO₂CH₃) group at the para position relative to two hydroxyl (-OH) groups in the ortho (1,2-) positions. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The methanesulfonyl group enhances solubility and stability compared to simpler alkyl or aryl substituents, while the vicinal diol moiety enables hydrogen bonding, critical for interactions in biological systems or supramolecular assemblies.

Properties

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

4-methylsulfonylbenzene-1,2-diol

InChI

InChI=1S/C7H8O4S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3

InChI Key

CFUJIEQXLCNWHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylbenzene-1,2-diol typically involves the sulfonation of catechol (benzene-1,2-diol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of 4-Methanesulfonylbenzene-1,2-diol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methanesulfonylbenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methanesulfonylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Antimicrobial and Antioxidant Properties

Compound Substituent Key Activity MIC/EC₅₀ (µM) Reference
4-Allylbenzene-1,2-diol Allyl (-CH₂CH₂CH₂) Protective effect against Xanthomonas oryzae (Xoo) 667.5 (2× MIC)
4-Methylbenzene-1,2-diol Methyl (-CH₃) Antioxidant activity in Salvia miltiorrhiza fermentation Not quantified
4-Methanesulfonylbenzene-1,2-diol Methanesulfonyl (-SO₂CH₃) Predicted enhanced solubility and protein interaction potential N/A Inferred
  • 4-Allylbenzene-1,2-diol demonstrated 72.73% efficacy against Xoo at 1335 µM, outperforming the antibiotic kasugamycin (53.03%) .
  • 4-Methylbenzene-1,2-diol is linked to antioxidant enhancement in fermented plant extracts, though its direct activity remains unquantified .

PAINS (Pan-Assay Interference Compounds) Alerts

  • 4-Methanesulfonylbenzene-1,2-diol lacks a polyphenolic motif, suggesting lower PAINS risk, though sulfonyl groups can exhibit redox activity under certain conditions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) Key Functional Groups
4-Methanesulfonylbenzene-1,2-diol 202.2 High (polar sulfonyl) -SO₂CH₃, -OH (ortho)
4-Allylbenzene-1,2-diol 150.2 Moderate -CH₂CH₂CH₂, -OH (ortho)
Noradrenaline 169.2 High -OH (ortho), -NH₂, -CH(OH)CH₂NH₂

    Biological Activity

    4-Methanesulfonylbenzene-1,2-diol, also known as 4-(methylsulfonyl)benzene-1,2-diol, is a compound of interest due to its diverse biological activities. This article provides an overview of its antibacterial properties, mechanisms of action, and relevant research findings.

    • Chemical Formula : C7H10O4S
    • Molecular Weight : 190.22 g/mol
    • Structure : The compound features a benzene ring with two hydroxyl groups and a methanesulfonyl group.

    Antibacterial Activity

    Recent studies have demonstrated that 4-methanesulfonylbenzene-1,2-diol exhibits significant antibacterial properties against various pathogens.

    Minimum Inhibitory Concentration (MIC)

    The effectiveness of the compound can be quantified through its MIC values against different bacterial strains. The following table summarizes the MIC values reported in recent studies:

    Bacterial Strain MIC (μmol/L)
    Xanthomonas oryzae250 - 500
    Pectobacterium carotovorum333.75 - 1335
    Xanthomonas fragariae500

    The mechanisms through which 4-methanesulfonylbenzene-1,2-diol exerts its antibacterial effects include:

    • Membrane Disruption : The compound increases cell membrane permeability, leading to cell lysis in susceptible bacteria .
    • Biofilm Inhibition : It has been shown to significantly reduce biofilm formation, which is critical for bacterial survival and pathogenicity. Inhibition rates of up to 83.92% have been observed at higher concentrations .
    • Motility Reduction : The compound effectively inhibits bacterial motility, further limiting infection spread .

    Study on Xanthomonas oryzae

    In a controlled experiment, the protective effect of 4-methanesulfonylbenzene-1,2-diol was evaluated against Xanthomonas oryzae, the causative agent of bacterial blight in rice. The study found that at a concentration of 1335 μmol/L (4 MIC), the compound exhibited an efficacy of 72.73%, outperforming the positive control kasugamycin (53.03%) at the same concentration .

    In Vivo Efficacy

    The in vivo efficacy was assessed in pot experiments where plants treated with 4-methanesulfonylbenzene-1,2-diol showed significant protection against bacterial infection compared to untreated controls. The results indicated that the compound could be a viable option for agricultural applications in managing bacterial diseases .

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